molecular formula C10H17NO4 B5371769 4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid

4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid

Cat. No.: B5371769
M. Wt: 215.25 g/mol
InChI Key: KIPONTMDYFZYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid is a chemical compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, and a butanoic acid moiety with a ketone group at position 4

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7-5-11(6-8(2)15-7)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPONTMDYFZYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid typically involves the reaction of 2,6-dimethylmorpholine with a suitable acylating agent. One common method is the acylation of 2,6-dimethylmorpholine with succinic anhydride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 4-(2,6-Dimethylmorpholin-4-yl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the butanoic acid moiety and ketone group.

    4-Hydroxy-2-quinolones: Contains a different heterocyclic ring structure.

    N-(Diaminomethylidene)-morpholine-4-carboximidamide: Features different functional groups and pharmacological properties.

Uniqueness

4-(2,6-Dimethylmorpholin-4-yl)-4-oxobutanoic acid is unique due to its combination of a morpholine ring with specific substitutions and a butanoic acid moiety with a ketone group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.